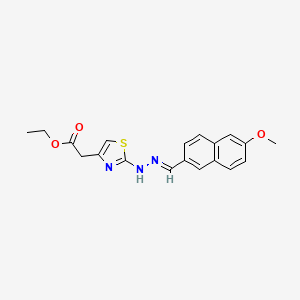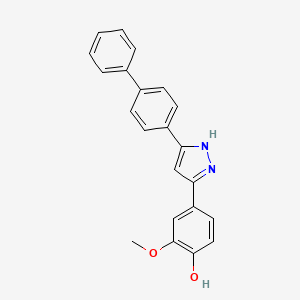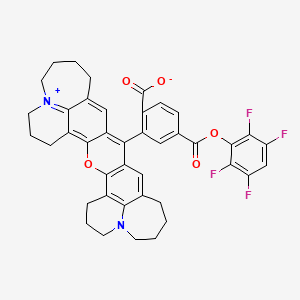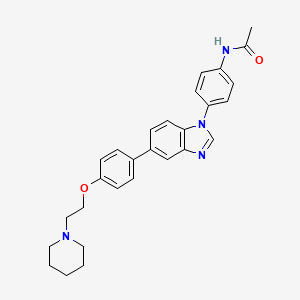
Monoamine oxidase/Aromatase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoamine oxidase/Aromatase-IN-1 is a dual inhibitor that targets both monoamine oxidase and aromatase enzymes. Monoamine oxidase enzymes are responsible for the oxidative deamination of neurotransmitters, while aromatase enzymes are involved in the biosynthesis of estrogens. This compound has shown potential in neurological and breast cancer research due to its ability to inhibit these critical enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of monoamine oxidase/aromatase inhibitors typically involves the creation of a core structure that can interact with both enzyme types. The synthetic route often includes steps such as:
Formation of the Core Structure: This involves the use of aromatic amines and aldehydes under acidic or basic conditions to form the core scaffold.
Functionalization: Introduction of functional groups that enhance binding affinity to the target enzymes. This can involve reactions such as alkylation, acylation, or sulfonation.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of monoamine oxidase/aromatase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
化学反応の分析
Types of Reactions
Monoamine oxidase/aromatase inhibitors undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s binding affinity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various metabolites that retain or enhance the inhibitory activity of the parent compound. These metabolites can be further studied for their pharmacological properties .
科学的研究の応用
Monoamine oxidase/aromatase inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in research on neurotransmitter metabolism and hormonal regulation.
Medicine: Investigated for their potential in treating neurological disorders such as depression and Parkinson’s disease, as well as hormone-dependent cancers like breast cancer.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools .
作用機序
Monoamine oxidase/aromatase inhibitors exert their effects by binding to the active sites of the target enzymes, preventing the normal substrate from accessing the catalytic site. This inhibition leads to a decrease in the breakdown of neurotransmitters and a reduction in estrogen biosynthesis. The molecular targets include the flavin adenine dinucleotide (FAD) binding site in monoamine oxidase and the heme group in aromatase .
類似化合物との比較
Similar Compounds
Clorgyline: A selective monoamine oxidase A inhibitor.
Deprenyl: A selective monoamine oxidase B inhibitor.
Letrozole: A non-steroidal aromatase inhibitor.
Anastrozole: Another non-steroidal aromatase inhibitor.
Uniqueness
Monoamine oxidase/aromatase-IN-1 is unique due to its dual inhibitory action on both monoamine oxidase and aromatase enzymes. This dual action makes it a valuable compound for research in both neurological and hormonal pathways, providing a broader scope of therapeutic potential compared to single-target inhibitors .
特性
分子式 |
C19H19N3O3S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
ethyl 2-[2-[(2E)-2-[(6-methoxynaphthalen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(23)10-16-12-26-19(21-16)22-20-11-13-4-5-15-9-17(24-2)7-6-14(15)8-13/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)/b20-11+ |
InChIキー |
PFETWOOBXACGFF-RGVLZGJSSA-N |
異性体SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C/C2=CC3=C(C=C2)C=C(C=C3)OC |
正規SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CC2=CC3=C(C=C2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)






![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
